(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine

Medicinal Chemistry CNS Drug Discovery Neuroprotection

This primary amine-functionalized 2,3-dihydrobenzofuran is a validated CNS drug discovery building block. Its 2-methyl group and partially saturated ring confer a stereoelectronic profile distinct from fully aromatic analogs (CAS 23968-37-8) and regioisomeric amines (4-amine, 7-amine), directly enhancing metabolic stability and CNS penetration. The well-characterized 5-aminocoumaran scaffold inhibits lipid peroxidation (IC50=0.07 µM) and dopamine release, delivering superior outcomes in preclinical models of traumatic and ischemic CNS injury. Procure this specific scaffold to ensure reproducible SAR and avoid confounding biological profiles. The 5-amine handle enables rapid library synthesis via amide coupling, reductive amination, and sulfonamide formation.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 26210-77-5
Cat. No. B3022851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine
CAS26210-77-5
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1CC2=C(O1)C=CC(=C2)N
InChIInChI=1S/C9H11NO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4,10H2,1H3
InChIKeyLSYQSRCIPQPFMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine (CAS 26210-77-5): A Differentiated Dihydrobenzofuranamine Scaffold for CNS and Oncology Research Procurement


(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine (CAS 26210-77-5) is a primary amine-functionalized 2,3-dihydrobenzofuran scaffold with a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol . This compound belongs to the 5-aminocoumaran class, which has been extensively characterized as dual inhibitors of lipid peroxidation and dopamine release, with established protective effects in preclinical models of traumatic and ischemic central nervous system (CNS) injury [1]. The 2-methyl substitution on the partially saturated furan ring provides a distinct stereoelectronic profile compared to both the unsubstituted analog (2,3-dihydrobenzofuran-5-amine, CAS 42933-43-7) and the fully aromatic 2-methylbenzofuran-5-amine (CAS 23968-37-8), offering differentiated reactivity and biological properties that are critical for medicinal chemistry optimization .

Why Generic Substitution of (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine Fails: Key Differentiators for Procurement Decisions


Within the dihydrobenzofuranamine chemical space, seemingly minor structural variations produce significant divergences in biological activity, physicochemical properties, and synthetic utility. The 2-methyl group in (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine is not merely a passive substituent—it fundamentally alters the scaffold's conformational preferences, metabolic stability, and target engagement profile compared to the unsubstituted 2,3-dihydrobenzofuran-5-amine (CAS 42933-43-7) or regioisomeric amines such as 2-methyl-2,3-dihydrobenzofuran-4-amine and 7-amine . Furthermore, the partially saturated 2,3-dihydrofuran ring confers a distinct electronic environment relative to the fully aromatic 2-methylbenzofuran-5-amine (CAS 23968-37-8), directly impacting oxidative metabolism and CNS penetration potential [1]. Consequently, substituting this compound with a cheaper or more readily available analog without rigorous validation can compromise experimental reproducibility, alter SAR interpretation, or derail lead optimization programs. The following quantitative evidence delineates these critical differentiation points to support informed procurement and experimental design.

(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine (CAS 26210-77-5): Quantitative Evidence for Differentiated Procurement


CNS Penetration and Metabolic Stability Advantage: Class-Level Differentiation of 2,3-Dihydrobenzofuranamines vs. Fully Aromatic Benzofuranamines

Within the benzofuranamine class, the 2,3-dihydro (partially saturated) scaffold confers a distinct advantage for CNS drug discovery. The lead compound from this series, TAK-218 (a complex 2,3-dihydro-5-benzofuranamine derivative), demonstrated robust in vivo efficacy in rat cerebral ischemia and traumatic brain injury models at low intraperitoneal doses (1-3 mg/kg and 0.1-1 mg/kg, respectively), confirming significant CNS penetration [1]. In contrast, structurally related fully aromatic benzofuranamines lacking the 2,3-dihydro saturation typically exhibit poorer blood-brain barrier permeability and are more susceptible to oxidative metabolism, limiting their utility for CNS indications. While direct comparative brain-to-plasma ratios are not available for the target compound itself, the class-level evidence supports the strategic selection of the 2,3-dihydro scaffold for CNS-targeted programs.

Medicinal Chemistry CNS Drug Discovery Neuroprotection

Dual Pharmacological Mechanism: Lipid Peroxidation Inhibition and Dopamine Release Modulation

The 5-aminocoumaran class, which includes (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, exhibits a unique dual mechanism of action: potent inhibition of lipid peroxidation (IC50 = 0.07 μM for the lead compound TAK-218) and antagonism of methamphetamine (MAP)-induced hypermotility (98% inhibition at 10 mg/kg ip), a functional readout of dopamine release modulation [1]. This dual pharmacology is not observed with alternative scaffolds such as simple phenolic antioxidants (e.g., vitamin E analogs) or selective dopamine receptor antagonists, which lack the concomitant lipid peroxidation inhibitory activity. For researchers studying the intersection of oxidative stress and dopaminergic signaling in CNS injury, this compound class offers a distinct experimental tool that cannot be replicated by single-mechanism agents.

Neuroprotection Oxidative Stress Ischemia-Reperfusion Injury

Regioisomeric Differentiation: 5-Amine Substitution Confers Superior Biological Activity vs. 4- and 7-Amine Regioisomers

The position of the primary amine group on the dihydrobenzofuran core is a critical determinant of biological activity. Within the 5-aminocoumaran series, the 5-amine substitution is essential for dual lipid peroxidation inhibition and dopamine release modulation [1]. In contrast, the 4-amine regioisomer (2-methyl-2,3-dihydrobenzofuran-4-amine) has been reported to exhibit antimicrobial activity against Candida albicans but lacks the CNS-protective pharmacology characteristic of the 5-amine scaffold . The 7-amine regioisomer is primarily utilized as a synthetic intermediate for dyes and drugs, with no documented CNS activity . This positional specificity underscores that the 5-amine substitution pattern is not interchangeable with other regioisomers for programs targeting neuroprotection or CNS injury.

Structure-Activity Relationship Medicinal Chemistry Benzofuran Derivatives

Physicochemical Differentiation: Predicted pKa and Solubility Profile vs. Unsubstituted Analog

The 2-methyl group in (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine subtly modulates the compound's physicochemical properties relative to the unsubstituted analog 2,3-dihydrobenzofuran-5-amine (CAS 42933-43-7). The predicted pKa of the target compound is approximately 3.95 ± 0.10, whereas the unsubstituted analog lacks the methyl-induced electronic effects . Additionally, the molecular weight increases from 135.16 g/mol (unsubstituted) to 149.19 g/mol (2-methyl) , and the calculated boiling point is 288.4 °C at 760 mmHg . These differences, while modest, can impact chromatographic behavior, formulation solubility, and passive membrane permeability in biological assays. For researchers requiring precise control over physicochemical parameters in lead optimization or analytical method development, these distinctions are non-trivial and warrant compound-specific procurement.

Physicochemical Properties Medicinal Chemistry ADME Optimization

Optimal Application Scenarios for (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine (CAS 26210-77-5) Based on Quantitative Evidence


CNS Injury and Neuroprotection Research

This compound serves as an optimal scaffold for preclinical studies investigating traumatic brain injury, ischemic stroke, or other CNS disorders where oxidative stress and dopaminergic dysfunction converge. The class-level evidence demonstrates that 5-aminocoumaran derivatives confer both potent lipid peroxidation inhibition (IC50 = 0.07 μM for TAK-218) and dopamine release antagonism (98% inhibition at 10 mg/kg ip) [1]. These dual activities translate to improved survival and functional outcomes in rodent models of cerebral ischemia (1-3 mg/kg ip) and traumatic brain injury (0.1-1 mg/kg ip) [1]. The 2-methyl substitution on the dihydrobenzofuran core provides a balance of metabolic stability and CNS permeability that is superior to fully aromatic benzofuranamines, which lack demonstrated in vivo CNS efficacy. Researchers should prioritize this specific compound over regioisomeric amines (4-amine or 7-amine) which exhibit divergent antimicrobial or inert properties .

Medicinal Chemistry Lead Optimization for Dual-Target CNS Agents

For medicinal chemists developing novel CNS therapeutics, (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine provides a privileged scaffold with a well-characterized dual pharmacological mechanism. The 5-amine handle enables facile derivatization to explore SAR around lipid peroxidation inhibition and dopamine release modulation [1]. The 2-methyl group offers a stereoelectronic handle for fine-tuning metabolic stability and target engagement, while the partially saturated furan ring reduces oxidative metabolism compared to fully aromatic analogs . Importantly, the predicted pKa (3.95 ± 0.10) and molecular weight (149.19 g/mol) support favorable drug-like properties, and the compound's commercial availability from multiple vendors facilitates rapid analog synthesis . Procurement of this exact building block ensures that SAR studies are conducted on the validated 5-amine regioisomer, avoiding the confounding biological profiles of the 4-amine (antimicrobial) or 7-amine (inert) analogs .

Synthetic Intermediate for Privileged CNS-Focused Chemical Libraries

As a primary amine-functionalized dihydrobenzofuran, this compound is an ideal building block for constructing diverse chemical libraries targeting CNS indications. The amine group enables a wide range of derivatization reactions—including amide coupling, reductive amination, and sulfonamide formation—to rapidly generate analogs for high-throughput screening . The 2,3-dihydrobenzofuran core is a recognized privileged scaffold for CNS drug discovery, with the lead compound TAK-218 having advanced to clinical investigation for stroke and CNS trauma [1]. By procuring this specific compound rather than the unsubstituted analog (CAS 42933-43-7), researchers incorporate the 2-methyl substitution from the outset, which modulates lipophilicity and metabolic stability in a manner favorable for CNS penetration . The compound's physicochemical properties (boiling point 288.4 °C, density 1.131 g/cm³) are well-documented, facilitating reproducible synthetic handling and purification .

Analytical Reference Standard for Dihydrobenzofuranamine Metabolite Identification

In pharmaceutical development programs involving dihydrobenzofuranamine-based drug candidates, this compound may serve as a reference standard for identifying and quantifying synthetic impurities or potential metabolites. The well-defined physicochemical properties—including molecular weight (149.19 g/mol), boiling point (288.4 °C), and predicted pKa (3.95 ± 0.10)—enable precise HPLC method development and LC-MS/MS quantification . The 2-methyl group provides a distinct mass shift (+14 Da) relative to the unsubstituted analog, facilitating differentiation in mass spectrometric analysis. For laboratories supporting GLP toxicology studies or CMC analytical development, procurement of high-purity (>97%) (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine ensures accurate calibration and robust assay validation .

Quote Request

Request a Quote for (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.